molecular formula C11H10O2S B8364679 7-Carboxy-3-ethylbenzo[b]thiophene

7-Carboxy-3-ethylbenzo[b]thiophene

Cat. No. B8364679
M. Wt: 206.26 g/mol
InChI Key: SCMIDBXQHPKMHI-UHFFFAOYSA-N
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Patent
US06911469B2

Procedure details

Magnesium (2.67 g) was stirred in ether (15 ml) at room temperature. A solution of 7-bromo-3-ethylbenzo[b]thiophene (4.40 g) and methyl iodide (7.76 g) in ether (50 ml) were added dropwise over 30 min. Then, refluxing was conducted for 50 min and the reaction mixture was cooled in ice water bath. Using a separate reaction vessel, pulverized dry ice was stirred in ether, and the Grignard reagent prepared above was transferred to the vessel for about 5 min. To the reaction mixture was added 2N hydrochloric acid to acidify the solution, and the ether layer was separated. The solution was made alkaline with a 5% aqueous sodium hydroxide solution. The separated aqueous layer was acidified with 2N hydrochloric acid. After extraction with ether, the extract was dried over sodium sulfate and concentrated to give the objective compound (3.22 g) as crystals.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Quantity
7.76 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[C:8]2[S:9][CH:10]=[C:11]([CH2:12][CH3:13])[C:7]=2[CH:6]=[CH:5][CH:4]=1.CI.[C:16](=[O:18])=[O:17].Cl>CCOCC>[C:16]([C:3]1[C:8]2[S:9][CH:10]=[C:11]([CH2:12][CH3:13])[C:7]=2[CH:6]=[CH:5][CH:4]=1)([OH:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.67 g
Type
reactant
Smiles
[Mg]
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
4.4 g
Type
reactant
Smiles
BrC1=CC=CC2=C1SC=C2CC
Name
Quantity
7.76 g
Type
reactant
Smiles
CI
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, refluxing
CUSTOM
Type
CUSTOM
Details
a separate reaction vessel
WAIT
Type
WAIT
Details
was transferred to the vessel for about 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
After extraction with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C(=O)(O)C1=CC=CC2=C1SC=C2CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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